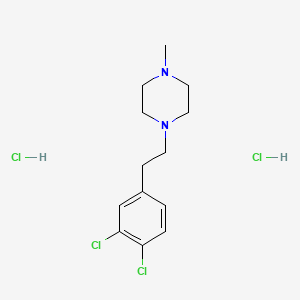

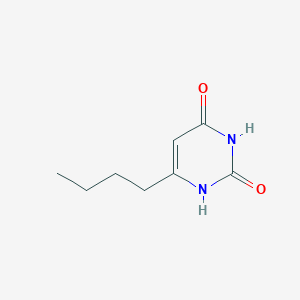

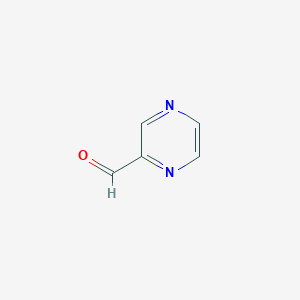

![molecular formula C14H18BrNO4 B1279614 3-(3-溴苯基)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸 CAS No. 82278-95-3](/img/structure/B1279614.png)

3-(3-溴苯基)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a chemical entity that can be associated with a class of organic compounds known as propanoic acids. These acids are characterized by a three-carbon aliphatic straight-chain with a carboxylic acid group at one end. The compound is further modified with a bromophenyl group and a carbonylamino moiety, which suggests potential for activity in various chemical reactions and possibly biological applications.

Synthesis Analysis

The synthesis of related propanoic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-(diphenylphosphino)propanoic acid involves copper-catalyzed C-N coupling reactions, which could be analogous to potential methods for synthesizing the compound . Another related synthesis involves the C-alkylation of methyl 2-[4-(methylthio)phenyl]acetate followed by hydrolysis and oxidation to yield a propanoic acid derivative . These methods indicate that the synthesis of the compound of interest might involve halogenated intermediates and subsequent coupling reactions.

Molecular Structure Analysis

The molecular structure of propanoic acid derivatives is crucial in determining their reactivity and physical properties. For example, the presence of a bromophenyl group in the compound suggests potential reactivity in electrophilic aromatic substitution reactions or in coupling reactions as seen in the synthesis of 3-aryl-2-bromopropanoic acids . The carbonylamino group could also influence the molecular conformation and the overall polarity of the molecule.

Chemical Reactions Analysis

Propanoic acid derivatives can participate in various chemical reactions. The presence of a bromophenyl group in the compound suggests that it could be used in further functionalization reactions, such as the N-arylation of imidazoles and pyrazoles . Additionally, the compound could potentially undergo reactions typical of carboxylic acids, such as esterification or amidation, depending on the reaction conditions and the presence of suitable reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanoic acid derivatives can be influenced by their functional groups. For instance, the presence of a bromophenyl group could increase the compound's molecular weight and potentially its boiling point. The compound's solubility in organic solvents might be high due to the presence of the carbonylamino group. The enantioseparation of isomeric propanoic acids indicates that chiral centers in such compounds can significantly affect their physical properties, such as solubility and melting points .

科学研究应用

1,2,3-三唑衍生物的合成:一项研究描述了使用 3-芳基-2-溴丙酸酯合成烷基 3-芳基-2-(4-苯基-1H-1,2,3-三唑-1-基)丙酸酯,这些酯是 Meerwein 芳基化的产物。这一合成对于生产 1,2,3-三唑衍生物非常重要,这些衍生物在制药和农用化学品中具有广泛的应用 (Pokhodylo、Savka 和 Obushak,2017).

区域特异性合成和结构分析:另一项研究重点关注某些丙酸衍生物的区域特异性合成,并强调了光谱技术和单晶 X 射线分析对于明确结构确定的重要性。这对于了解具有潜在药用价值的化合物的分子结构至关重要 (Kumarasinghe、Hruby 和 Nichol,2009).

外消旋 2-氨基-3-(杂芳基)丙酸的制备:已经报道了外消旋 2-氨基-3-(杂芳基)丙酸的改进制备方法,这些酸在药物化学中很重要。这些酸通过还原和 N-甲酰化过程合成,突出了合成方法的进步 (Kitagawa、Khandmaa、Fukumoto 和 Asada,2004).

β-羟基-β-芳基丙酸的抗炎活性:一项研究详细介绍了与非甾体抗炎药 (NSAID) 如布洛芬在结构上相似的非对映体 β-羟基-β-芳基丙酸的合成。该研究评估了它们的抗炎活性和分子对接实验,以识别潜在的 COX-2 抑制剂 (Dilber、Dobrić、Juranić、Marković、Vladimirov 和 Juranić,2008).

N-取代 1,3-恶嗪烷-2-酮的合成:另一个相关应用是 N-取代 1,3-恶嗪烷-2-酮的高效合成,其中涉及三组分、一锅反应。这项研究证明了某些丙酸衍生物在合成具有潜在生物医学用途的环状化合物方面的多功能性 (Trifunović、Dimitrijević、Vasić、Radulović、Vukicevic、Heinemann 和 Vukićević,2010).

属性

IUPAC Name |

3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUDYESOPLBQIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid | |

CAS RN |

82278-95-3 |

Source

|

| Record name | 3-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

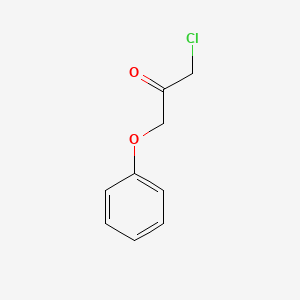

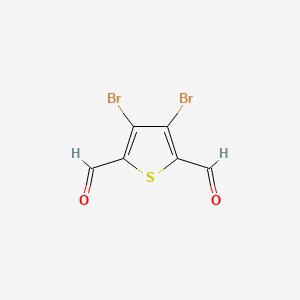

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)

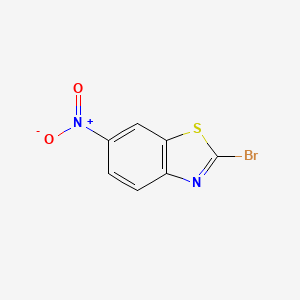

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)